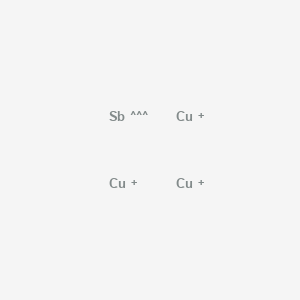
Copper antimonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper antimonide, also known as Cu2Sb, is an intermetallic compound composed of copper and antimony. It is known for its unique properties, including high electrical conductivity and thermal stability. This compound has garnered significant interest in various fields, particularly in energy storage and electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper antimonide can be synthesized through several methods, including:
Electrodeposition: This method involves the electrochemical deposition of copper and antimony onto a substrate.
Galvanic Displacement Reaction: In this method, a copper substrate is exposed to a solution containing antimony ions, leading to the spontaneous deposition of this compound.
Industrial Production Methods: Industrial production of this compound often involves high-temperature solid-state reactions. Copper and antimony powders are mixed in stoichiometric ratios and heated in a controlled atmosphere to form the desired compound. This method ensures high purity and uniformity of the product .
Chemical Reactions Analysis
Types of Reactions: Copper antimonide undergoes various chemical reactions, including:
Reduction: this compound can be reduced using hydrogen gas at elevated temperatures to yield pure copper and antimony.
Common Reagents and Conditions:
Oxidation: Oxygen gas at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 500°C.
Substitution: Metal salts in an appropriate solvent under controlled temperature and pressure.
Major Products:
Oxidation: Copper oxide (CuO) and antimony oxide (Sb2O3).
Reduction: Pure copper (Cu) and antimony (Sb).
Substitution: Various intermetallic compounds depending on the substituting metal.
Scientific Research Applications
Copper antimonide has a wide range of applications in scientific research:
Energy Storage: It is used as an anode material in lithium-ion and sodium-ion batteries due to its high capacity and stability.
Electronics: this compound is employed in the fabrication of thermoelectric devices and semiconductors.
Catalysis: It serves as a catalyst in various chemical reactions, including the reduction of pollutants.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and antimicrobial coatings.
Mechanism of Action
Copper antimonide can be compared with other similar compounds such as:
Copper Bismuthide (CuBi): Similar to this compound, copper bismuthide is used in thermoelectric devices but has different electrical and thermal properties.
Copper Indium Selenide (CuInSe2): This compound is widely used in photovoltaic cells and has a different band gap and electronic structure compared to this compound.
Uniqueness: this compound stands out due to its high electrical conductivity and stability, making it particularly suitable for energy storage applications. Its ability to form stable alloys with lithium and sodium ions is a key advantage in battery technology .
Comparison with Similar Compounds
- Copper Bismuthide (CuBi)
- Copper Indium Selenide (CuInSe2)
- Copper Tin Sulfide (Cu2SnS3)
- Copper Zinc Tin Sulfide (Cu2ZnSnS4)
Properties
InChI |
InChI=1S/3Cu.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXNXNLJCQUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Cu+].[Cu+].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12054-25-0 |
Source


|
| Record name | Antimony, compd. with copper (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with copper (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
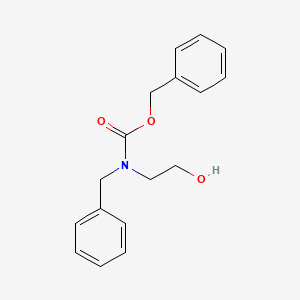


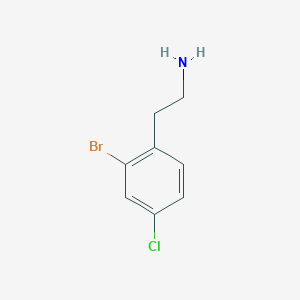





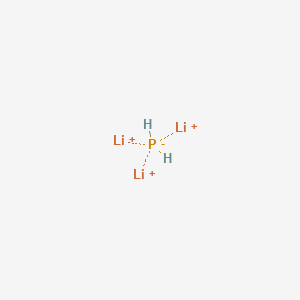
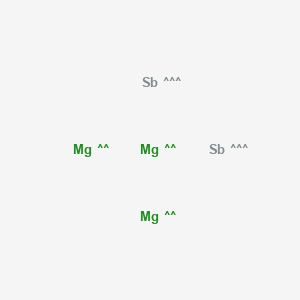


![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
